Enterotoxin STp is synthesized by enterotoxigenic Escherichia coli strains, particularly those found in contaminated water or food. These bacteria secrete the toxin into the intestinal lumen, where it exerts its effects on host cells.
Enterotoxin STp belongs to the family of heat-stable enterotoxins, which are characterized by their resistance to heat and their ability to induce fluid secretion in the intestines. It is classified as a peptide toxin, specifically consisting of 18 amino acids with multiple disulfide bonds that stabilize its structure.
The synthesis of Enterotoxin STp begins with the transcription of its gene, followed by translation into a precursor protein consisting of 72 amino acids. This precursor undergoes post-translational modifications, including cleavage to produce the mature 18-amino-acid toxin. The synthesis process involves several key steps:
Oligonucleotide-directed mutagenesis has been employed to study the function of specific amino acids within the precursor and mature forms of the toxin. For instance, researchers have identified that certain methionine residues do not significantly affect the production levels of STp, indicating a robust synthesis pathway that can tolerate specific mutations .
The molecular structure of Enterotoxin STp features a compact arrangement stabilized by three disulfide bonds formed between cysteine residues. The structure can be described as follows:
X-ray crystallography studies have revealed that Enterotoxin STp exhibits a right-handed spiral conformation with distinct structural segments, including helices and beta-turns that are crucial for receptor binding .
Enterotoxin STp primarily interacts with guanylyl cyclase C receptors on intestinal epithelial cells, leading to increased levels of cyclic guanosine monophosphate (cGMP). This interaction triggers various intracellular signaling pathways that result in fluid secretion into the intestinal lumen.
The binding affinity and specificity of Enterotoxin STp for its receptor have been studied extensively, demonstrating that modifications to specific cysteine residues can significantly alter its biological activity .
The mechanism by which Enterotoxin STp exerts its effects involves several key steps:
Research indicates that even minor structural changes in Enterotoxin STp can lead to significant variations in its potency and efficacy as a diarrheal agent .
Relevant studies have characterized these properties through various assays, confirming the stability and solubility profile essential for its biological function .
Enterotoxin STp has significant implications in both research and clinical settings:
1.1.1 estA Gene Structure and Plasmid LocalizationEnterotoxin STp is encoded by the estA gene, which resides on conjugative plasmids in enterotoxigenic E. coli (ETEC) strains. This gene spans 72 amino acids and translates into a pre-pro-peptide precursor comprising three domains: a 19-amino acid signal peptide, a 34-amino acid prosequence, and the mature toxin (18-19 residues). The estA gene exhibits several allelic variants (estA1, estA5, estA6 in porcine/bovine isolates; estA2, estA3/4, estA7 in human strains), with estA5 being predominant in animal and adult human diarrheal cases [4] [6]. Plasmid localization facilitates horizontal gene transfer, and heteroduplex analyses confirm that toxin genes co-localize with antibiotic resistance markers on plasmids like pCG86 (117 kb), which also carry elt (LT) and antibiotic resistance genes [2] [4].
Table 1: Allelic Variants of the estA Gene Encoding STp
Allele | Host Specificity | Prevalence | Secretion System |
---|---|---|---|
estA1 | Calves, Humans | Low | TolC-dependent |
estA5 | Piglets, Humans | High in adult diarrhea | TolC-dependent |
estA6 | Piglets | Moderate | TolC-dependent |
STp diverges from human-specific STh (STIb) in its primary sequence (53% identity) and disulfide bond topology. STp contains 18 amino acids versus STh’s 19, with cysteine residues at positions 5-10, 6-14, and 9-17 (STp) versus 6-11, 7-15, and 10-18 (STh) [4] [6]. STb, encoded by estB, is evolutionarily distinct: it is methanol-insoluble, protease-sensitive, and binds sulfatide receptors instead of guanylyl cyclase-C (GC-C) [4] [8]. Phylogenetically, STp is more prevalent in animal-associated ETEC, while STh is human-adapted, though both activate GC-C [6] [8].
The STp propeptide undergoes periplasmic processing:
The mature STp peptide (18 aa) has the sequence:N1–S–C–C–E–L–C–C–N–P–A–C–T–G–C–Y19Three disulfide bonds link: Cys5–Cys10, Cys6–Cys14, and Cys9–Cys17, forming a compact, triple-β-sheet structure resistant to heat and proteases [4] [10]. This topology is essential for receptor binding, as bond disruption ablates toxicity [4].
NMR studies reveal that STp adopts a rigid, right-handed spiral conformation stabilized by disulfide bonds. Key features include:
Table 2: Structural Features of STp
Feature | Description | Functional Implication |
---|---|---|
Disulfide bonds | Cys5–Cys10, Cys6–Cys14, Cys9–Cys17 | Stability against proteolysis |
Receptor-binding domain | Residues 7–12 (loop) | GC-C activation |
Hydrophobic core | Centered around Cys9/Cys17 | Structural integrity |
STp maintains stability across pH 2–9 and temperatures up to 100°C, attributed to its disulfide bonds. Receptor binding involves:
STp binds GC-C’s extracellular domain with nanomolar affinity (Kd = 0.1–1 nM), inducing a conformational change in the receptor. Critical residues include:
cGMP triggers two pathways:
Table 3: Functional Comparison of E. coli Enterotoxins
Toxin | Receptor | Signaling Molecule | Ion Regulation | Diarrheal Potency |
---|---|---|---|---|
STp | GC-C | cGMP | ↑ Cl− secretion, ↓ Na+ absorption | High (equal to STh) |
STh | GC-C | cGMP | Identical to STp | High |
STb | Sulfatide | Ca2+/Calmodulin | ↑ Serotonin release, ↑ Ca2+ influx | Moderate |
Compound List
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